Hexadecanedioyl dichloride
Overview
Description
C₁₆H₂₈Cl₂O₂ . It is a diacid chloride derivative of hexadecanedioic acid. This compound is primarily used in organic synthesis and polymer chemistry due to its reactivity and ability to form long-chain polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecanedioyl dichloride can be synthesized through the reaction of hexadecanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction is exothermic and must be controlled to prevent overheating.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Hexadecanedioyl dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanedioic acid and hydrochloric acid.
Polymerization: It can react with diols or diamines to form polyesters or polyamides, respectively.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Polyesters and Polyamides: Formed through polymerization reactions.
Scientific Research Applications
Hexadecanedioyl dichloride has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and polyamides, which are important materials in the production of fibers, films, and plastics.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.
Biomedical Research: Investigated for its potential use in drug delivery systems and as a building block for biocompatible polymers.
Mechanism of Action
The reactivity of hexadecanedioyl dichloride is primarily due to the presence of the two acyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles. The mechanism of action involves the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product.
Comparison with Similar Compounds
Adipoyl Chloride (Hexanedioyl Dichloride): A shorter-chain diacid chloride with similar reactivity but different physical properties.
Sebacoyl Chloride (Decanedioyl Dichloride): Another diacid chloride with a ten-carbon chain, used in similar applications but with different polymer properties.
Uniqueness: Hexadecanedioyl dichloride is unique due to its long carbon chain, which imparts specific properties to the polymers formed from it. These properties include higher melting points, increased hydrophobicity, and enhanced mechanical strength compared to polymers derived from shorter-chain diacid chlorides.
Properties
IUPAC Name |
hexadecanedioyl dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28Cl2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKFXYMUZKWWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)Cl)CCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505575 | |
Record name | Hexadecanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34959-19-8 | |
Record name | Hexadecanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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